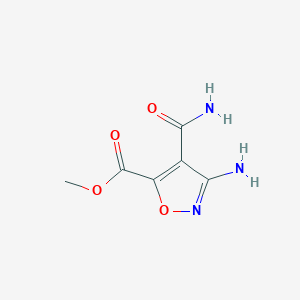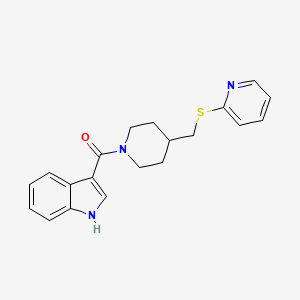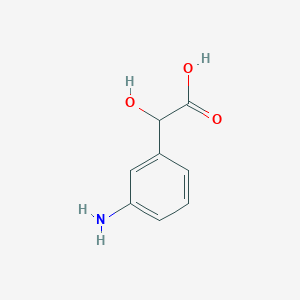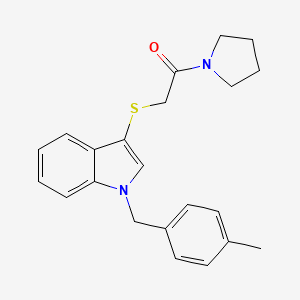![molecular formula C16H14N4OS B2511064 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one CAS No. 690646-44-7](/img/structure/B2511064.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one is a complex organic compound featuring a triazole ring, a biphenyl group, and a sulfanyl linkage
Mechanism of Action
Target of Action
The compound 1-([1,1’-biphenyl]-4-yl)-2-((5-amino-1H-1,2,4-triazol-3-yl)thio)ethanone, also known as CBKinase1_020321 or CBKinase1_007921, primarily targets kinases . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .
Mode of Action
CBKinase1_020321 interacts with its kinase targets by occupying the ATP-bound pocket of the kinase . This interaction inhibits the kinase’s activity, thereby disrupting the phosphorylation of specific substrates and the subsequent signal transduction . This mechanism of action is common among Type I/II kinase inhibitors .
Biochemical Pathways
The action of CBKinase1_020321 affects various biochemical pathways. By inhibiting kinase activity, it disrupts signaling pathways related to cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These disruptions can lead to changes in cellular processes and functions .
Pharmacokinetics
Like other kinase inhibitors, its bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The inhibition of kinase activity by CBKinase1_020321 can lead to various molecular and cellular effects. For instance, it can disrupt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis . It can also affect cellular structures and functions by disrupting the structure of the cytoskeleton and cell-cell adhesion .
Action Environment
The action, efficacy, and stability of CBKinase1_020321 can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s health status, genetic factors, and lifestyle factors such as diet and exercise
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors such as aminoguanidine and carbon disulfide under basic conditions.
Attachment of the Biphenyl Group: The biphenyl moiety is introduced through a coupling reaction, often using Suzuki or Heck coupling methods.
Formation of the Sulfanyl Linkage:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted biphenyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Cancer Research:
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.
Pharmaceuticals: Its unique structure allows for the development of new drugs with specific biological activities.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione share the triazole ring and exhibit similar antimicrobial properties.
Biphenyl Derivatives: Compounds such as 4-biphenylcarboxylic acid have similar structural features and are used in various chemical applications.
Uniqueness:
Structural Complexity: The combination of a triazole ring, biphenyl group, and sulfanyl linkage in a single molecule is unique, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c17-15-18-16(20-19-15)22-10-14(21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODIWPXFVUXOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)



![2-{[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2510991.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)
![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2510997.png)


![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)

